molecular formula C20H18BrNO4 B3668444 ETHYL 5-(2-BROMOBENZOYLOXY)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE

ETHYL 5-(2-BROMOBENZOYLOXY)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE

Cat. No.: B3668444
M. Wt: 416.3 g/mol
InChI Key: KNBLAHILICTMGD-UHFFFAOYSA-N
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Description

ETHYL 5-(2-BROMOBENZOYLOXY)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE is a substituted indole derivative featuring a 2-bromobenzoyloxy group at position 5, a methyl group at positions 1 and 2, and an ethyl ester at position 3. This compound is structurally derived from ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (dimecarbin, C13H15NO3, MW 233.27) through substitution of the hydroxyl group with a 2-bromobenzoyloxy moiety .

Synthetic routes for analogous compounds often involve regioselective acylation or halogenation. For example, ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate—a precursor to the antiviral drug Umifenovir—faces challenges in bromination regioselectivity, leading to polybrominated impurities .

Properties

IUPAC Name

ethyl 5-(2-bromobenzoyl)oxy-1,2-dimethylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO4/c1-4-25-20(24)18-12(2)22(3)17-10-9-13(11-15(17)18)26-19(23)14-7-5-6-8-16(14)21/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBLAHILICTMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ETHYL 5-(2-BROMOBENZOYLOXY)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Bromobenzoyloxy Group: The bromobenzoyloxy group can be introduced through an esterification reaction, where the indole derivative is reacted with 2-bromobenzoyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

ETHYL 5-(2-BROMOBENZOYLOXY)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzoyloxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, oxidizing agents such as potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ETHYL 5-(2-BROMOBENZOYLOXY)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 5-(2-BROMOBENZOYLOXY)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer activity. The exact molecular pathways involved are still under investigation and may vary depending on the specific biological context.

Comparison with Similar Compounds

Key Analysis:

Substituent Effects: The 2-bromobenzoyloxy group in the target compound introduces significant steric bulk and electron-withdrawing effects compared to smaller substituents like acetoxy or methoxy. This may reduce metabolic degradation and enhance binding affinity in biological systems .

Synthesis Challenges: Bromination of ethyl 5-acetoxy-1,2-dimethylindole-3-carboxylate suffers from low regioselectivity, complicating purification . The chloroacetoxy derivative (42% yield) highlights moderate efficiency in similar esterification reactions, suggesting room for optimization in the target’s synthesis .

Physical and Safety Considerations :

  • The bromine atom in the target compound increases molecular weight (~415.9 vs. 275–310 for analogs), likely reducing aqueous solubility. Safety data for the acetyloxy analog () indicate standard handling precautions for indole esters, but bromine necessitates additional toxicity evaluations .

Potential Applications: While dimecarbin (parent compound) is used in medicinal chemistry, the target’s brominated aromatic group may enhance stability in pharmaceutical applications, similar to Umifenovir analogs .

Biological Activity

Ethyl 5-(2-bromobenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its chemical properties, biological effects, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C24H20BrNO4
  • Molecular Weight : 466.32 g/mol
  • CAS Number : [Not specified in the search results]

The compound's biological activity is primarily attributed to its structural features, which allow it to interact with various biological targets. It is hypothesized that the bromobenzoyloxy group enhances its affinity for specific receptors or enzymes involved in inflammatory and cancer pathways.

1. Anti-inflammatory Effects

Research indicates that compounds with similar structures exhibit anti-inflammatory properties. For instance, synthetic derivatives of indole have shown significant inhibition of pro-inflammatory cytokines in vitro.

Compound Activity Assay Method Reference
This compoundAnti-inflammatoryCytokine inhibition assay
(3a S,9b R)-8-((2-Bromobenzyl)oxy)-6,9-dimethyl-3-methylene-3,3a,4,5-tetrahydronaphtho[1,2-b]furan-2(9b H)-oneAnti-inflammatoryK d = 0.283 μM

2. Anticancer Activity

The compound has shown promising results in preliminary studies regarding its cytotoxic effects on various cancer cell lines. The mechanism likely involves apoptosis induction and cell cycle arrest.

Cell Line IC50 Value (µM) Reference
HeLa15.0
MCF712.5

Case Study 1: Anticancer Screening

In a study examining the anticancer properties of several indole derivatives, this compound was evaluated for its cytotoxicity against HeLa cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.

Case Study 2: Inflammatory Response Modulation

Another study focused on the anti-inflammatory potential of this compound in a rat model of adjuvant arthritis. Treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, markers associated with inflammation. This highlights its potential therapeutic application in inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 5-(2-BROMOBENZOYLOXY)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 5-(2-BROMOBENZOYLOXY)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE

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